molecular formula C18H9F7N4O2S B11503325 1-(4-fluorophenyl)-4-hydroxy-7-(thiophen-2-yl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one

1-(4-fluorophenyl)-4-hydroxy-7-(thiophen-2-yl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one

Cat. No.: B11503325
M. Wt: 478.3 g/mol
InChI Key: JHTGQXWAHGCPLU-UHFFFAOYSA-N
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Description

1-(4-FLUOROPHENYL)-7-(THIOPHEN-2-YL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of fluorophenyl, thiophenyl, and trifluoromethyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-FLUOROPHENYL)-7-(THIOPHEN-2-YL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include fluorobenzene, thiophene derivatives, and trifluoromethylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and consistent production of the compound. Safety measures and environmental considerations are also crucial in the industrial synthesis to minimize hazardous by-products and waste.

Chemical Reactions Analysis

Types of Reactions

1-(4-FLUOROPHENYL)-7-(THIOPHEN-2-YL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

1-(4-FLUOROPHENYL)-7-(THIOPHEN-2-YL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-FLUOROPHENYL)-7-(THIOPHEN-2-YL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-(4-FLUOROPHENYL)-7-(THIOPHEN-2-YL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE: shares similarities with other fluorophenyl and thiophenyl derivatives, such as:

Uniqueness

The uniqueness of 1-(4-FLUOROPHENYL)-7-(THIOPHEN-2-YL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE lies in its combination of fluorophenyl, thiophenyl, and trifluoromethyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its utility in various research fields make it a valuable compound for scientific exploration.

Properties

Molecular Formula

C18H9F7N4O2S

Molecular Weight

478.3 g/mol

IUPAC Name

1-(4-fluorophenyl)-7-thiophen-2-yl-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C18H9F7N4O2S/c19-8-3-5-9(6-4-8)29-13-11(14(30)27-15(29)31)16(17(20,21)22,18(23,24)25)28-12(26-13)10-2-1-7-32-10/h1-7H,(H,26,28)(H,27,30,31)

InChI Key

JHTGQXWAHGCPLU-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC(C3=C(N2)N(C(=O)NC3=O)C4=CC=C(C=C4)F)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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